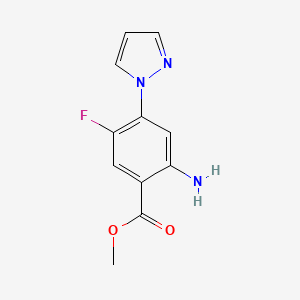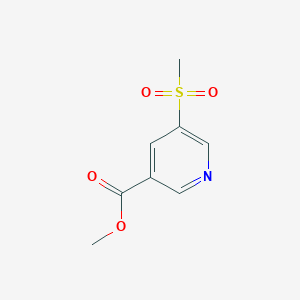
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride
Descripción general
Descripción
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride is a derivative of 5,6,7,8-tetrahydroquinoline . It is a compound that incorporates the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .
Synthesis Analysis
The synthesis of this compound involves reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis . This provides a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The molecular weight of the parent compound, 5,6,7,8-tetrahydroquinoline, is 133.194 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the alkylation of the substituted 8-HQ with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane to afford a mono-halogenated intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, the parent compound, include a variety of thermophysical properties such as triple point temperature, normal boiling temperature, critical temperature and pressure, and density .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- 8-Hydroxyquinoline derivatives have been explored in various chemical syntheses. For instance, the oxidation reaction between 8-hydroxyquinoline and hydrochloric acid yields chloro-tetrahydroquinoline diones, with a non-planar structure in the non-aromatic part of the fused ring (Cheng et al., 2007).
Antimicrobial and Antifungal Applications
- Research has identified antifungal properties of 8-hydroxyquinoline derivatives, demonstrating their ability to damage cell walls of Candida spp. and inhibit the formation of pseudohyphae by C. albicans (Pippi et al., 2018).
- Additionally, other studies have shown the potential of 8-hydroxyquinoline derivatives in antimicrobial activities, especially when combined with metal ions (Dixit et al., 2010).
Application in Coordination Chemistry
- The versatility of 8-hydroxyquinoline as a ligand in coordination chemistry is notable, particularly in developing supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht et al., 2008).
Hydrotreatment and Energy Applications
- In energy applications, 8-hydroxyquinoline has been studied for the hydrotreatment on catalysts like NiMo/Al2O3, indicating its role in hydroconversion processes (Lee & Satterfield, 1991).
Medical Chemistry and Drug Design
- The 8-hydroxyquinoline core is significant in medicinal chemistry, with its derivatives being explored for the treatment of diseases such as cancer, HIV, and neurodegenerative disorders (Gupta et al., 2021).
- These compounds also show potential as lead compounds in drug development, given their wide range of biological activities including antimicrobial, anticancer, and antifungal effects (Saadeh et al., 2020).
Material Science and Corrosion Inhibition
- 8-Hydroxyquinoline derivatives have been researched for their anti-corrosion properties, particularly in protecting metals in acidic mediums. This application involves detailed studies using techniques like gravimetric and electrochemical methods, as well as computational simulations (Douche et al., 2020).
Spectroscopic and Analytical Applications
- Spectroscopic analysis of 8-hydroxyquinoline derivatives has been used to investigate their reactive properties and potential nonlinear optical (NLO) properties, which can be useful in analytical chemistry and materials science (Sureshkumar et al., 2018).
Safety and Hazards
Direcciones Futuras
The future directions for research on 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride could involve further exploration of its synthesis methods and biological activities. Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, they could be used to develop potent lead compounds with good efficacy and low toxicity .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h2,4,6,8,11H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANMETSADONPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-25-1 | |
| Record name | 8-Quinolinol, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B3088734.png)

![Tert-butyl (3R,4R)-3-{[2-(3,4-dimethoxyphenyl)-ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088751.png)
![Tert-butyl (3R,4R)-3-{[2-(3-chlorophenyl)ethyl]-amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088759.png)
![3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088762.png)
![4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine](/img/structure/B3088769.png)
![1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088783.png)
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-furylmethyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088786.png)
![3-(2-Azabicyclo[2.2.1]hept-5-en-2-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088792.png)




